molecular formula C30H58N8O9 B14766616 VKGILS-NH2 Acetate

VKGILS-NH2 Acetate

カタログ番号: B14766616
分子量: 674.8 g/mol
InChIキー: RIVOYAFXFOAVGG-HZIHITNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VKGILS-NH2 Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .

化学反応の分析

Types of Reactions: VKGILS-NH2 Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the this compound peptide itself .

作用機序

VKGILS-NH2 Acetate acts as a control peptide for SLIGKV-NH2, a PAR2 agonist. When SLIGKV-NH2 binds to PAR2, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the influx of calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways . This compound, being a reversed sequence, does not activate PAR2 and serves as a negative control in experiments .

類似化合物との比較

Uniqueness: VKGILS-NH2 Acetate is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGKV-NH2. This allows researchers to differentiate between specific and non-specific effects in their experiments .

特性

分子式

C30H58N8O9

分子量

674.8 g/mol

IUPAC名

acetic acid;(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide

InChI

InChI=1S/C28H54N8O7.C2H4O2/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5;1-2(3)4/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38);1H3,(H,3,4)/t17-,18-,19-,20-,22-,23-;/m0./s1

InChIキー

RIVOYAFXFOAVGG-HZIHITNPSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N.CC(=O)O

正規SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N.CC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。